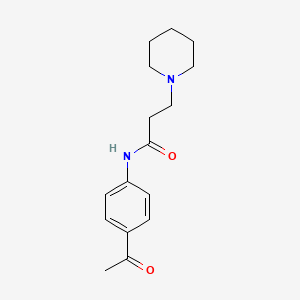
1-Piperidinepropanamide, N-(4-acetylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropanamide, N-(4-acetylphenyl)- is a chemical compound with the molecular formula C16H22N2O2. It is known for its unique structure, which includes a piperidine ring and an acetylphenyl group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
準備方法
The synthesis of 1-Piperidinepropanamide, N-(4-acetylphenyl)- typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
1-Piperidinepropanamide, N-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
科学的研究の応用
1-Piperidinepropanamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-Piperidinepropanamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
類似化合物との比較
1-Piperidinepropanamide, N-(4-acetylphenyl)- can be compared to other similar compounds, such as:
4-Acetamidoacetophenone: This compound has a similar acetylphenyl group but lacks the piperidine ring, making it less versatile in certain chemical reactions.
1-(4-acetylphenyl)-3-alkylimidazolium salts: These compounds share the acetylphenyl group but have different ring structures, leading to distinct biological activities.
生物活性
1-Piperidinepropanamide, N-(4-acetylphenyl)-, also known as N-(4-acetylphenyl)-1-piperidinepropanamide, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 1-Piperidinepropanamide, N-(4-acetylphenyl)- |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of 1-Piperidinepropanamide, N-(4-acetylphenyl)- typically involves the reaction of piperidine with an appropriate acyl chloride or anhydride derived from 4-acetylphenol. The following general steps outline the synthetic route:
- Formation of the Amide Bond : The reaction between piperidine and 4-acetylphenyl acyl chloride in the presence of a base (e.g., triethylamine) leads to the formation of the amide bond.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Research indicates that 1-Piperidinepropanamide, N-(4-acetylphenyl)- exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Anticancer Properties : The compound has been evaluated for its potential anticancer activity, particularly in inhibiting cell proliferation in certain cancer cell lines. It is hypothesized that it may act by inducing apoptosis through modulation of apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various piperidine derivatives, including 1-Piperidinepropanamide, N-(4-acetylphenyl)-, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different strains, indicating promising antibacterial activity .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed insights into the structure-activity relationship of piperidine compounds. Modifications at the phenyl ring and piperidine nitrogen have been shown to enhance biological activity, indicating that further optimization could lead to more potent derivatives .
特性
CAS番号 |
90279-42-8 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)14-5-7-15(8-6-14)17-16(20)9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H,17,20) |
InChIキー |
FCXCFPPWHHRQCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















